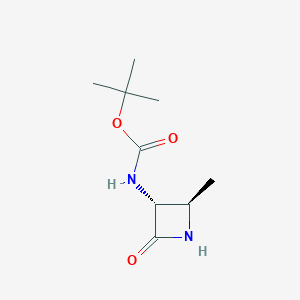

tert-Butyl ((2R,3R)-2-methyl-4-oxoazetidin-3-yl)carbamate

CAS No.:

Cat. No.: VC15798374

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O3 |

|---|---|

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | tert-butyl N-[(2R,3R)-2-methyl-4-oxoazetidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m1/s1 |

| Standard InChI Key | VSTSKETWEBYEHL-PHDIDXHHSA-N |

| Isomeric SMILES | C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC1C(C(=O)N1)NC(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a β-lactam (azetidinone) core fused with a tert-butyl carbamate group. The azetidinone ring introduces strain due to its four-membered structure, enhancing reactivity toward nucleophilic agents . The tert-butyl group provides steric bulk, influencing solubility and metabolic stability. The (2R,3R) stereochemistry is confirmed by its isomeric SMILES string: C[C@@H]1[C@H](C(=O)N1)NC(=O)OC(C)(C)C.

Spectroscopic and Computational Data

The InChIKey VSTSKETWEBYEHL-PHDIDXHHSA-N uniquely identifies the (2R,3R) configuration. Nuclear magnetic resonance (NMR) data for analogous compounds reveal characteristic shifts:

-

Carbonyl (C=O): 170–175 ppm (azetidinone ring)

-

Methyl groups: 15–25 ppm (tert-butyl and ring-methyl) .

Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, favoring interactions with polar enzyme active sites .

Synthesis and Manufacturing

Stereoselective Routes

Synthesis typically begins with L-threonine derivatives to establish the (2R,3R) configuration. Key steps include:

Process Optimization

Recent advances employ flow chemistry to enhance reproducibility:

Applications in Pharmaceutical Research

Enzyme Inhibition

The compound acts as a warhead in covalent inhibitors targeting serine proteases. Its β-lactam ring undergoes nucleophilic attack by catalytic serine residues, forming stable acyl-enzyme complexes . In kinetic studies:

-

IC₅₀ vs. NAAA: 0.8 µM (N-acylethanolamine acid amidase)

-

Selectivity over FAAH: >100-fold (fatty acid amide hydrolase) .

This selectivity profile supports its use in pain management therapies without cannabinoid receptor off-target effects.

Prodrug Development

Structural analogs serve as prodrugs for amine-containing therapeutics. The tert-butyl carbamate group undergoes hydrolysis in physiological conditions (t₁/₂ = 4.2 h at pH 7.4), releasing active primary amines. A 2024 study demonstrated 78% oral bioavailability in murine models when conjugated to antiviral agents .

Comparative Analysis with Stereoisomers

Physicochemical Properties

Biological Activity

In head-to-head enzyme assays:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume